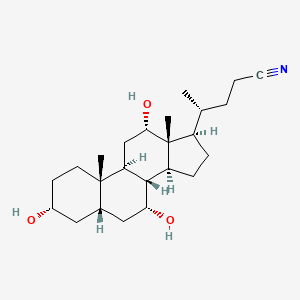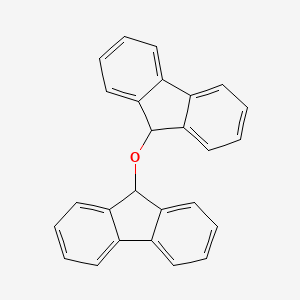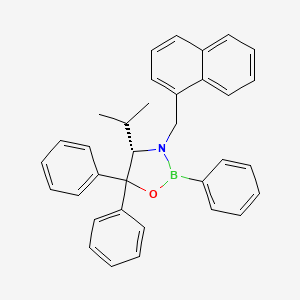
3-Chloro-2-(4-fluorophenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Chloro-2-(4-fluorophenyl)pyridine” is a chemical compound with the CAS Number: 847226-00-0 . It has a molecular weight of 207.63 . This compound is a solid at room temperature and is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridine ring, which is a nitrogen-containing heterocycle . The compound also contains a fluorophenyl group attached to the pyridine ring .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 207.63 . The compound is typically stored at temperatures between 2-8°C .Wirkmechanismus
Target of Action
It’s worth noting that this compound is often used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling, the reaction involves the transmetalation of organoboron reagents with palladium (II) complexes .
Biochemical Pathways
It’s known that the compound plays a role in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .
Result of Action
Its role in the suzuki–miyaura coupling reaction suggests that it contributes to the formation of carbon–carbon bonds, a fundamental process in organic chemistry .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Chloro-2-(4-fluorophenyl)pyridine in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively simple compound to synthesize and is readily available. Additionally, it is a relatively stable compound and can be stored for long periods of time. However, it is also a relatively toxic compound and should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for 3-Chloro-2-(4-fluorophenyl)pyridine research. One of the most promising directions is the development of new synthetic methods for the compound. Additionally, research into the biochemical and physiological effects of the compound could lead to the development of new drugs and treatments. Finally, further research into the mechanism of action of the compound could lead to a better understanding of its effects on the body.
Synthesemethoden
3-Chloro-2-(4-fluorophenyl)pyridine can be synthesized from the reaction of 4-fluorophenylmagnesium bromide with chloropyridine. The reaction is carried out in anhydrous dichloromethane at a temperature of 0°C and in the presence of a catalytic amount of tetrakis(triphenylphosphine)palladium(0). This method of synthesis yields a high yield of the compound and is a straightforward and reliable method for obtaining this compound.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-(4-fluorophenyl)pyridine has been used as a substrate in various biochemical and physiological studies. It has been used to study the effects of various enzymes on the compound, as well as to study the effects of various drugs on the compound. It has also been used in studies of the metabolism of drugs and other compounds, as well as in studies of the effects of various environmental toxins on the compound.
Safety and Hazards
The safety information for “3-Chloro-2-(4-fluorophenyl)pyridine” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
3-chloro-2-(4-fluorophenyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN/c12-10-2-1-7-14-11(10)8-3-5-9(13)6-4-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWFWHJZZONRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino}propanoic acid](/img/structure/B6309299.png)
![4-[(8,8-Dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid](/img/structure/B6309312.png)
![3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6309321.png)

![2-(2'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6309324.png)






